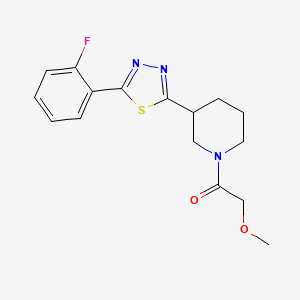
1-(3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-methoxyethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-methoxyethanone is a useful research compound. Its molecular formula is C16H18FN3O2S and its molecular weight is 335.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-methoxyethanone is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth analysis of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described structurally as follows:
- Molecular Formula : C16H18FN3O2S
- Molecular Weight : 345.40 g/mol
- CAS Number : Not listed in the provided results but can be derived from its structure.
The compound features a thiadiazole ring, a piperidine moiety, and a methoxy group, which are critical for its biological activity.
Research indicates that compounds similar to this compound often interact with various biological targets including:
- Enzymes : Inhibition of specific enzymes involved in metabolic pathways.
- Receptors : Modulation of neurotransmitter receptors which may affect neurological functions.
The presence of the fluorophenyl and thiadiazole groups suggests potential interactions with biological membranes and proteins, enhancing its bioavailability and efficacy.
Antimicrobial Activity
A study conducted on similar thiadiazole derivatives showed promising antimicrobial properties. The compound exhibited significant inhibitory effects against various bacterial strains, indicating potential as an antibiotic agent. The minimum inhibitory concentration (MIC) values were reported to be low, suggesting high potency.
Anticancer Activity
Recent investigations into thiadiazole derivatives have shown that they can induce apoptosis in cancer cells. Specifically, compounds with structural similarities to this compound have been observed to inhibit cell proliferation in various cancer lines through the modulation of cell cycle regulators.
Neuroprotective Effects
Research has indicated that piperidine derivatives possess neuroprotective properties. The compound under discussion may exhibit similar effects by modulating neurotransmitter levels or reducing oxidative stress in neuronal cells.
Case Studies and Research Findings
Several studies have highlighted the biological activity of related compounds:
These findings suggest that the structural components of this compound contribute to its diverse biological activities.
Properties
IUPAC Name |
1-[3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]-2-methoxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O2S/c1-22-10-14(21)20-8-4-5-11(9-20)15-18-19-16(23-15)12-6-2-3-7-13(12)17/h2-3,6-7,11H,4-5,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHGIGAZGEYIVKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCCC(C1)C2=NN=C(S2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














